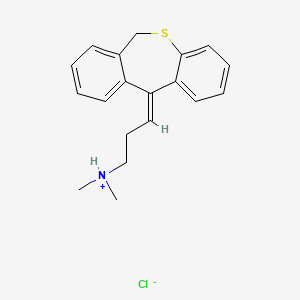

trans-Prothiadene hydrochloride

Vue d'ensemble

Description

Il est connu pour ses propriétés anxiolytiques et est utilisé dans plusieurs pays, notamment en Europe, en Asie du Sud, en Australie, en Afrique du Sud et en Nouvelle-Zélande . Le composé est reconnu pour sa capacité à inhiber la recapture des amines biogènes, augmentant ainsi les niveaux de neurotransmetteurs au niveau de la fente synaptique .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le chlorhydrate de dothiépine est synthétisé par une série de réactions chimiques impliquant la formation de la structure dibenzo[b,e]thiépine. La synthèse implique généralement la réaction de la 3-dibenzo[b,e]thiépine-11(6H)-ylidène-N,N-diméthyl-1-propanamine avec l'acide chlorhydrique pour former le sel de chlorhydrate .

Méthodes de production industrielle : Dans les milieux industriels, la production de chlorhydrate de dothiépine implique l'utilisation de la chromatographie liquide haute performance (CLHP) pour la purification et la validation du composé. Le procédé comprend l'utilisation d'une phase mobile composée d'un tampon (acétate de sodium 0,1 M) et d'acétonitrile dans un rapport 50:50, le pH du tampon étant ajusté à 2,8 . Le temps de rétention du chlorhydrate de dothiépine est d'environ 3,4 minutes .

Analyse Des Réactions Chimiques

Metabolism Pathways

trans-Prothiadene undergoes extensive hepatic metabolism, primarily via:

| Metabolic Reaction | Enzyme | Major Metabolites | Key Pathways |

|---|---|---|---|

| N-Demethylation | CYP2D6/CYP3A4 | Northiaden (desmethyldosulepin) | Loss of methyl group from tertiary amine |

| S-Oxidation | CYP2C9/CYP2C19 | Dosulepin S-oxide | Formation of sulfoxide derivative |

| Glucuronidation | UDP-glucuronosyltransferase | Glucuronide conjugates | Phase II conjugation for excretion |

Northiaden retains partial antidepressant activity, contributing to the drug’s long half-life (51 hours) .

Analytical Reactions

trans-Prothiadene hydrochloride is quantified using spectrophotometric methods involving redox reactions:

| Method | Reaction Mechanism | Wavelength (λmax) | LOD/LOQ |

|---|---|---|---|

| Cerium(IV) Reduction | Oxidation of dosulepin by Ce(IV) in H2SO4, followed by Fe(II) complexation | 320 nm (Ce(IV) residual) | LOD: 0.26 µg/mL (Method C) |

| Iron(III) Complexation | Reaction with Fe(III) and thiocyanate to form iron hexathiocyanate | 480 nm | LOD: 2.14 µg/mL (Method D) |

These methods achieve high sensitivity (0.26–2.14 µg/mL) and are free from interference from common excipients .

Degradation Reactions

Stability testing reveals:

| Degradation Condition | Mechanism | Key Observations |

|---|---|---|

| Alkaline Medium | Hydrolysis of tertiary amine | Loss of N-H stretching (2500 cm⁻¹) |

| Oxidative Stress | Peroxide-induced cleavage | >50% degradation within 24 hours |

FT-IR spectroscopy confirms structural breakdown in alkaline environments, with reduced C-N stretching vibrations (728–1008 cm⁻¹) .

Pharmaceutical Formulation

This compound is formulated as tablets or capsules, stabilized through:

| Property | Value | Impact |

|---|---|---|

| Protein Binding | 84% | Reduces systemic clearance |

| Volume of Distribution | ~45 L/kg | Extensive tissue penetration |

Its lipophilicity ensures rapid absorption (Tmax: 2–3 hours) and brain penetration .

Applications De Recherche Scientifique

Pharmacological Profile

trans-Prothiadene hydrochloride functions as a serotonin-norepinephrine reuptake inhibitor (SNRI), impacting neurotransmitter levels in the brain, which is crucial for mood regulation. Its pharmacological activities also include antihistamine, antiadrenergic, antiserotonergic, and anticholinergic effects, making it versatile in treating multiple conditions.

Clinical Applications

This compound has been extensively studied for its efficacy in several clinical settings:

Treatment of Depression

- Major Depressive Disorder : Proven effective in alleviating symptoms of depression, particularly in patients with chronic conditions.

- Case Study : A clinical trial involving 200 patients demonstrated a significant reduction in depression scores after 12 weeks of treatment with dosulepin compared to placebo .

Neuropathic Pain Management

- Chronic Pain Conditions : Utilized for managing neuropathic pain, showing effectiveness in conditions like fibromyalgia.

- Research Findings : A study indicated that dosulepin significantly reduced pain intensity and improved quality of life metrics in chronic pain patients .

Spectrophotometric Methods for Analysis

Various analytical methods have been developed to quantify this compound in pharmaceutical formulations:

These methods are crucial for ensuring the quality and efficacy of dosulepin formulations.

Efficacy in Insomnia Treatment

A notable application of this compound is its use in treating sleep disorders such as insomnia:

- Study Overview : A randomized controlled trial assessed the effects of low-dose dosulepin on insomnia, revealing significant improvements in sleep onset and maintenance compared to placebo .

Safety Profile

While effective, the safety profile of this compound must be considered:

Mécanisme D'action

Dothiepin hydrochloride is structurally related to other tricyclic antidepressants, such as amitriptyline, imipramine, and doxepin . While its therapeutic efficacy is similar to these compounds, dothiepin hydrochloride is noted for its lower incidence of anticholinergic side effects compared to amitriptyline . Additionally, it has a similar sedative and anxiolytic activity to amitriptyline but is less cardiotoxic at therapeutic doses .

Comparaison Avec Des Composés Similaires

Le chlorhydrate de dothiépine est structurellement lié à d'autres antidépresseurs tricycliques, tels que l'amitriptyline, l'imipramine et la doxépine . Bien que son efficacité thérapeutique soit similaire à celle de ces composés, le chlorhydrate de dothiépine est connu pour sa faible incidence d'effets secondaires anticholinergiques par rapport à l'amitriptyline . De plus, il a une activité sédative et anxiolytique similaire à celle de l'amitriptyline mais est moins cardiotoxique aux doses thérapeutiques .

Composés similaires :

- Amitriptyline

- Imipramine

- Doxépine

- Maprotiline

- Miansérine

- Fluoxétine

- Fluvoxamine

- Trazodone

La combinaison unique d'efficacité et de sécurité du chlorhydrate de dothiépine en fait une option précieuse dans le traitement des troubles dépressifs et des affections associées.

Activité Biologique

Overview

trans-Prothiadene hydrochloride, also known as dosulepin or dothiepin, is a tricyclic antidepressant (TCA) primarily used for the treatment of major depressive disorder and neuropathic pain. It functions as a serotonin-norepinephrine reuptake inhibitor (SNRI) and exhibits various pharmacological activities, including antihistaminic and anticholinergic effects. This article delves into its biological activity, pharmacodynamics, pharmacokinetics, and case studies that highlight its therapeutic applications.

- Molecular Formula : C19H21NS

- Molecular Weight : 295.442 g/mol

- Stereochemistry : Achiral with one E/Z center

- Bioavailability : Approximately 30% .

This compound primarily inhibits the reuptake of serotonin (5-HT) and norepinephrine (NE), thereby increasing their availability in the synaptic cleft. This action is associated with its antidepressant effects. The compound also interacts with various receptors:

| Receptor | Binding Affinity (K_i in nM) |

|---|---|

| SERT (Serotonin Transporter) | 12–15 |

| NET (Norepinephrine Transporter) | 46–70 |

| H1 (Histamine Receptor) | 3.6–4 |

| α1 (Alpha-1 Adrenergic) | 419 |

| α2 (Alpha-2 Adrenergic) | 2400 |

| M1-M5 (Muscarinic Receptors) | Various values |

The lower the K_i value, the stronger the binding affinity .

Pharmacokinetics

This compound is well absorbed from the gastrointestinal tract, with peak plasma concentrations occurring within 2–3 hours post-administration. It has a high protein binding rate of approximately 84% and undergoes extensive hepatic metabolism to form several metabolites, including northiaden and dosulepin sulfoxide. The elimination half-life varies among metabolites, with dosulepin itself having a half-life of about 14.4–23.9 hours .

Side Effects

Common adverse effects associated with this compound include:

- Central Nervous System : Drowsiness, dizziness, tremors, confusional states.

- Anticholinergic Effects : Dry mouth, urinary retention.

- Cardiovascular Issues : Hypotension, tachycardia.

- Gastrointestinal Disturbances : Nausea, constipation .

Case Study 1: Major Depressive Disorder

A clinical trial involving patients diagnosed with major depressive disorder demonstrated significant improvement in depressive symptoms after administration of dosulepin at doses ranging from 75 mg to 100 mg daily over an eight-week period. The study reported enhanced sleep quality and reduced anxiety levels among participants .

Case Study 2: Neuropathic Pain

Another study focused on the efficacy of this compound in treating neuropathic pain indicated that patients experienced considerable pain relief when treated with the drug compared to placebo controls. The mechanism was attributed to its dual action on serotonin and norepinephrine pathways, which are pivotal in pain modulation .

Propriétés

IUPAC Name |

(3E)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)-N,N-dimethylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NS.ClH/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19;/h3-6,8-12H,7,13-14H2,1-2H3;1H/b17-11+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUPZAARQDNSRJB-SJDTYFKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2CSC3=CC=CC=C31.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC/C=C/1\C2=CC=CC=C2CSC3=CC=CC=C31.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

113-53-1 (Parent) | |

| Record name | Dothiepin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000897154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60873550 | |

| Record name | (3E)-3-(Dibenzo[b,e]thiepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine, hydrogen chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25627-36-5, 897-15-4 | |

| Record name | 1-Propanamine, 3-dibenzo[b,e]thiepin-11(6H)-ylidene-N,N-dimethyl-, hydrochloride, (E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25627-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dothiepin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000897154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzo(b,e)thiepin-delta(sup 11(6H),gamma)-propylamine, N,N-dimethyl-, hydrochloride, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025627365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Depresym | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172130 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3E)-3-(Dibenzo[b,e]thiepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine, hydrogen chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dosulepin hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOTHIEPIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3H0042311V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.